Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

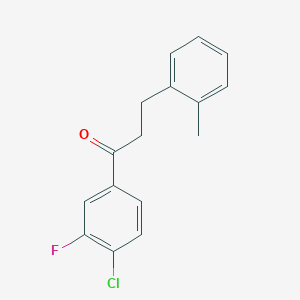

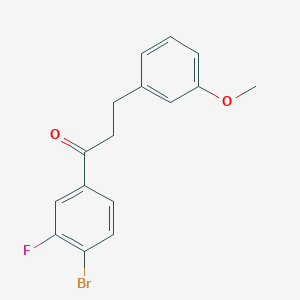

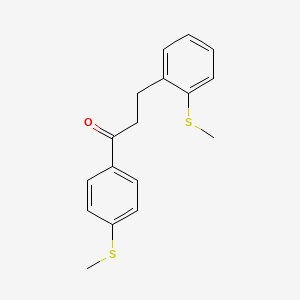

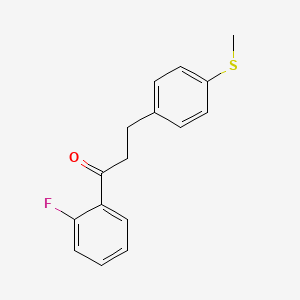

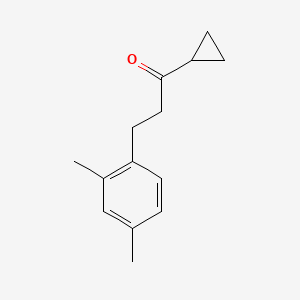

Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone is a compound that features a cyclopropyl group attached to a ketone functional group, which is further substituted with a 2,4-dimethylphenyl group. This structure is related to various cyclopropyl ketones that have been studied for their unique reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. For instance, cyclopropenyl ketones, which are closely related to cyclopropyl ketones, are synthesized and used as reactive dienophiles in Diels-Alder reactions, as described in one study . Another approach involves the domino carbocationic rearrangement of aryl cyclopropyl ketones, which can lead to complex frameworks such as the 1H-cyclopenta[c]carbazole structure . Additionally, cyclopropyl ketones can undergo dimerization or crossed reactions with enones to form five-membered rings .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. Computational studies on related compounds, such as the GaCl3-catalyzed cycloaddition of α,β-unsaturated ketones, provide insights into the electronic effects and reaction mechanisms that could be relevant to cyclopropyl ketones .

Chemical Reactions Analysis

Cyclopropyl ketones participate in a variety of chemical reactions due to their strained ring system and reactive ketone group. For example, they can undergo formal [3+2] cycloadditions with olefins under visible light photocatalysis to generate substituted cyclopentane rings . Acid-catalyzed ring opening of α-bis(methylthio)methylenealkyl cyclopropyl ketones is another reaction pathway that leads to substituted cyclopentanones . Moreover, cyclopropenium ions, which are structurally related to cyclopropyl ketones, can react with 1,3-diketones to afford cyclopentadienols .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the cyclopropane ring and the substituents attached to the ketone. The ring strain in cyclopropyl ketones can lead to unique reactivity patterns, such as the regioselective ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones . Additionally, the modification of the cyclopropanation method for α,β-unsaturated ketones has been studied, which sheds light on the stereochemistry of the resulting polysubstituted cyclopropanes .

Applications De Recherche Scientifique

Oxidation Methods and Synthetic Applications

- Oxidation of Cyclopropyl Compounds: A study highlights efficient methods for transforming cyclopropane derivatives through oxidation, emphasizing the development of carbonylcyclopropanes as a direct approach towards synthetically valuable cyclopropylketones. This review underscores the atom economy and preparative significance of these methods in organic synthesis, showcasing the versatility of cyclopropyl compounds in chemical transformations (Sedenkova et al., 2018).

Role in Fragrance Chemistry

- Cyclopropanations in Fragrance Chemistry: The review details the advancements in cyclopropanation methods for creating Δ-compounds, either as precursors or new ingredients with superior olfactory impacts. The process's optimization is highlighted for reducing costs and environmental impacts, demonstrating cyclopropyl compounds' utility in flavor and fragrance chemistry (Schröder, 2014).

Applications in Drug Development

- Antitumor Drug Mechanisms: Research into the antitumor drug etoposide reveals insights into its mechanism of action, involving interactions with DNA through oxidative transformations. This study provides a basis for understanding how modifications to cyclopropyl-bearing compounds might impact pharmaceutical development (van Maanen et al., 1988).

Photocatalytic Applications

- Cyclohexane Oxidation for Industrial Applications: A comprehensive review on cyclohexane oxidation, a process integral to producing key compounds for nylon manufacture, illustrates the role of catalysts and reaction conditions. This research underscores the importance of understanding the oxidation processes of cycloalkanes for industrial applications (Abutaleb & Ali, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

1-cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-3-4-12(11(2)9-10)7-8-14(15)13-5-6-13/h3-4,9,13H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNPZILMPOSTJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644712 |

Source

|

| Record name | 1-Cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone | |

CAS RN |

898794-64-4 |

Source

|

| Record name | 1-Cyclopropyl-3-(2,4-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.